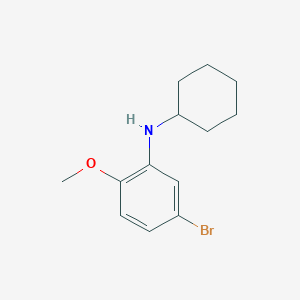

5-bromo-N-cyclohexyl-2-methoxyaniline

Description

5-Bromo-N-cyclohexyl-2-methoxyaniline: is an organic compound with the molecular formula C13H18BrNO. It is a derivative of aniline, featuring a bromine atom at the 5-position, a methoxy group at the 2-position, and a cyclohexyl group attached to the nitrogen atom. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science, due to its unique structural features and reactivity.

Properties

IUPAC Name |

5-bromo-N-cyclohexyl-2-methoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c1-16-13-8-7-10(14)9-12(13)15-11-5-3-2-4-6-11/h7-9,11,15H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRPKQPIVADCSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of 2-Methoxyaniline

The bromination of 2-methoxyaniline typically employs bromine (Br₂) or N-bromosuccinimide (NBS) in polar aprotic solvents. Regioselectivity is controlled by the methoxy group’s ortho/para-directing effects:

-

Solvent System : Acetic acid or dichloromethane (DCM) at 0–25°C.

-

Catalyst : Iron(III) bromide (FeBr₃) enhances para-bromination, achieving >90% selectivity for 5-bromo-2-methoxyaniline.

Mechanistic Insight :

The methoxy group activates the aromatic ring, favoring electrophilic substitution at the para position. Bromine coordinates with FeBr₃ to generate Br⁺, which attacks the electron-rich para site.

N-Cyclohexylation of 5-Bromo-2-Methoxyaniline

Ullmann Coupling with Cyclohexylamine

This method utilizes copper(I) catalysts to form the C–N bond between 5-bromo-2-methoxyaniline and cyclohexylamine:

Buchwald-Hartwig Amination

Palladium-catalyzed coupling offers higher efficiency for large-scale synthesis:

Reductive Amination with Cyclohexanone

For laboratories lacking transition-metal catalysts:

-

Reagents : 5-Bromo-2-methoxyaniline, cyclohexanone, NaBH₃CN, AcOH/MeOH.

-

Mechanism : Imine formation followed by borohydride reduction.

Alternative Routes via Nitro Intermediates

Nitro Group Reduction Pathway

-

Nitration : 2-Methoxyaniline → 2-methoxy-5-nitroaniline (HNO₃/H₂SO₄, 0°C, 90% yield).

-

Bromination : 2-Methoxy-5-nitroaniline → 5-bromo-2-methoxy-nitrobenzene (Br₂/FeBr₃, DCM, 85% yield).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C, EtOH) or SnCl₂/HCl to yield 5-bromo-2-methoxyaniline.

-

N-Cyclohexylation : As described in Section 2.

Overall Yield : 60–68% over four steps.

Industrial-Scale Production Considerations

Continuous Flow Bromination

Solvent Recycling in N-Cyclohexylation

Analytical Validation of Synthetic Products

Spectroscopic Characterization

Purity Assessment

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|

| Ullmann Coupling | 70–85 | 12–15 | Moderate |

| Buchwald-Hartwig | 82–90 | 18–22 | High |

| Reductive Amination | 65–75 | 8–10 | Low |

| Nitro Reduction Pathway | 60–68 | 10–12 | Moderate |

Key Trade-offs : Buchwald-Hartwig offers superior yields but higher catalyst costs, while reductive amination is cost-effective for small batches .

Chemical Reactions Analysis

Types of Reactions

-

Substitution Reactions

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Substitution: The methoxy group can undergo electrophilic substitution reactions, such as nitration or sulfonation.

-

Oxidation and Reduction

Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The nitro group (if introduced) can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), or sodium methoxide (NaOCH3).

Electrophilic Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation.

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).

Major Products

Nucleophilic Substitution: Formation of various substituted anilines.

Electrophilic Substitution: Formation of nitro or sulfonyl derivatives.

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of amines.

Scientific Research Applications

Chemistry

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in transition metal-catalyzed reactions.

Biology

Biological Probes: Utilized in the development of probes for studying biological systems.

Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor.

Medicine

Pharmaceuticals: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

Materials Science: Used in the development of advanced materials, such as polymers and dyes.

Agrochemicals: Investigated for its potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-cyclohexyl-2-methoxyaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and bromine groups can participate in hydrogen bonding and van der Waals interactions, while the cyclohexyl group provides hydrophobic interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

5-Bromo-2-methoxyaniline: Lacks the cyclohexyl group, making it less hydrophobic.

N-cyclohexyl-2-methoxyaniline: Lacks the bromine atom, affecting its reactivity in substitution reactions.

5-Bromo-N-cyclohexyl-2-methylaniline: Has a methyl group instead of a methoxy group, altering its electronic properties.

Uniqueness

5-Bromo-N-cyclohexyl-2-methoxyaniline is unique due to the combination of its bromine, methoxy, and cyclohexyl groups, which confer distinct reactivity and binding properties. This makes it a valuable compound in various scientific and industrial applications, offering a balance of hydrophobicity, electronic effects, and steric hindrance.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 5-bromo-N-cyclohexyl-2-methoxyaniline, and how can reaction efficiency be optimized?

- Methodological Answer :

- Use Buchwald-Hartwig amination to couple the cyclohexylamine moiety with a brominated methoxybenzene precursor.

- Optimize catalyst systems (e.g., Pd(OAc)₂ with Xantphos ligand) and solvent polarity (e.g., toluene or DMF) to enhance yield .

- Monitor reaction progress via TLC or HPLC to identify byproducts and adjust stoichiometry.

Q. How should researchers characterize the purity and structural integrity of 5-bromo-N-cyclohexyl-2-methoxyaniline?

- Methodological Answer :

- Confirm molecular structure using ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 6.8–7.2 ppm) and high-resolution mass spectrometry (HRMS) .

- Assess purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

- Use FT-IR to verify functional groups (e.g., N-H stretch at ~3400 cm⁻¹ for the aniline group).

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported reactivity data of 5-bromo-N-cyclohexyl-2-methoxyaniline under varying conditions?

- Methodological Answer :

- Conduct controlled kinetic studies across temperatures (25–80°C) and solvents (polar aprotic vs. nonpolar) to isolate variable effects.

- Apply structural equation modeling (SEM) to analyze interactions between reaction parameters, inspired by longitudinal mediation frameworks in social science research .

- Validate findings using Arrhenius plots to model activation energy discrepancies.

Q. How can computational methods predict the electronic properties of 5-bromo-N-cyclohexyl-2-methoxyaniline, and what experimental validations are required?

- Methodological Answer :

- Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to determine HOMO-LUMO gaps and electrostatic potential surfaces.

- Correlate computational results with UV-Vis spectroscopy (λmax for electronic transitions) and cyclic voltammetry (redox potentials) .

- Use molecular docking simulations to predict interactions in catalytic systems (e.g., Suzuki-Miyaura cross-coupling).

Q. What methodologies assess the compound’s stability under thermal and photolytic conditions, and how should conflicting degradation data be analyzed?

- Methodological Answer :

- Conduct accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH and UV light exposure (ICH Q1B) for 1–3 months.

- Analyze degradation products via LC-MS/MS and compare degradation pathways using time-series clustering techniques, analogous to panel data analysis in longitudinal research .

- Apply multivariate regression to identify critical degradation factors (e.g., moisture sensitivity vs. light-induced radical formation).

Q. How can researchers evaluate the compound’s role as a synthetic intermediate in cross-coupling reactions, considering conflicting catalytic efficiency reports?

- Methodological Answer :

- Screen palladium/copper catalysts (e.g., Pd(PPh₃)₄ vs. CuI) in model reactions (e.g., Ullmann or Suzuki couplings).

- Use design of experiments (DoE) to optimize ligand ratios, base strength, and solvent systems.

- Address contradictions by applying mediation analysis (e.g., identifying if catalyst loading or ligand choice mediates efficiency differences) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activity or toxicity profiles of 5-bromo-N-cyclohexyl-2-methoxyaniline derivatives?

- Methodological Answer :

- Replicate assays under standardized conditions (e.g., OECD Test Guidelines 423 for acute toxicity).

- Use meta-analysis to aggregate data from independent studies, adjusting for covariates like cell line variability or solvent effects.

- Employ factorial invariance testing (from psychometrics) to ensure measurement consistency across experimental setups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.